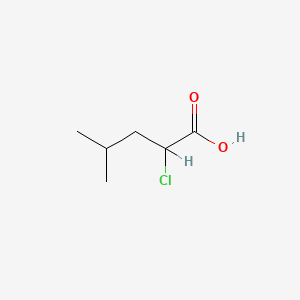

2-Chloro-4-methylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQBIPRPIHIKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952133 | |

| Record name | 2-Chloro-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-29-2 | |

| Record name | 2-Chloroisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-methylpentanoic acid, a halogenated carboxylic acid with potential applications as a versatile building block in organic synthesis and drug discovery. This document details established synthetic routes and provides a summary of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-, as well as a racemic mixture. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | [1] |

| Molecular Weight | 150.60 g/mol | [2] |

| CAS Number | 29671-29-2 (racemic) | - |

| 80919-74-0 ((R)-enantiomer) | [2] | |

| 28659-81-6 ((S)-enantiomer) | - | |

| Appearance | Oily residue (predicted) | - |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of this compound

Two primary synthetic pathways for the preparation of this compound are the Hell-Volhard-Zelinsky (HVZ) reaction starting from 4-methylpentanoic acid, and a method commencing with the amino acid L-leucine.

Synthesis Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky (HVZ) Chlorination of 4-Methylpentanoic Acid

This method involves the alpha-chlorination of 4-methylpentanoic acid. The reaction proceeds via the formation of an acid chloride, which then tautomerizes to an enol before being chlorinated.[3][4][5]

Materials:

-

4-Methylpentanoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, a mixture of 4-methylpentanoic acid and a catalytic amount of red phosphorus or a phosphorus trihalide is prepared.[6]

-

Thionyl chloride or phosphorus trichloride is added to the flask to convert the carboxylic acid to its corresponding acid chloride.[3]

-

Chlorine gas is then bubbled through the reaction mixture. The reaction is typically carried out at an elevated temperature to facilitate the reaction.[6]

-

The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water is carefully added to the mixture to hydrolyze the resulting 2-chloro-4-methylpentanoyl chloride to this compound.[4]

-

The product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Route 2: Synthesis from L-Leucine

This stereospecific synthesis yields the (S)-enantiomer of this compound. The reaction involves the diazotization of the amino group of L-leucine, followed by nucleophilic substitution with a chloride ion.[7]

Materials:

-

L-Leucine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

Procedure:

-

L-Leucine is dissolved in 5 N hydrochloric acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[7]

-

The solution is cooled to 0°C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5°C.[7]

-

After the addition is complete, the reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.

-

The reaction mixture is extracted with diethyl ether.

-

The combined ether extracts are washed with saturated brine and dried over anhydrous calcium chloride.[7]

-

The ether is removed by distillation at atmospheric pressure.

-

The resulting crude product is purified by fractional distillation under reduced pressure to yield (S)-2-Chloro-4-methylpentanoic acid.[7]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Peaks / Data | Source |

| ¹H NMR (CDCl₃, ppm) | δ 10.8 (s, 1H, COOH), 4.35 (t, 1H, CHCl), 1.88 (m, 2H, CH₂), 0.96 (d, 6H, 2xCH₃) | [8] |

| ¹³C NMR | Predicted values: C1 (C=O): ~175 ppm, C2 (CHCl): ~55-65 ppm, C3 (CH₂): ~40-45 ppm, C4 (CH): ~25-30 ppm, C5 & C6 (CH₃): ~20-25 ppm | [9] |

| Infrared (IR) | Characteristic Absorptions (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~700-800 (C-Cl stretch) | - |

| Mass Spectrometry (MS) | Predicted m/z values for fragments: [M-Cl]⁺, [M-COOH]⁺, fragments from cleavage of the isobutyl group.[10] | [11] |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

- 1. This compound | C6H11ClO2 | CID 169071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Chloro-4-methylpentanoic acid | C6H11ClO2 | CID 12732682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (S)-2-CHLORO-4-METHYL-N-VALERIC ACID(28659-81-6) 1H NMR [m.chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C6H11ClO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 2-Chloro-4-methylpentanoic Acid

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-4-methylpentanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for some properties of this compound are limited in publicly available literature, this guide consolidates available computed data and established experimental protocols to serve as a valuable resource.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-chloroisocaproic acid, is a halogenated carboxylic acid. Its chemical structure consists of a pentanoic acid backbone with a chlorine atom at the α-position (carbon 2) and a methyl group at the 4-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 29671-29-2 (for the racemic mixture)[1] |

| 28659-81-6 (for the (S)-enantiomer)[2] | |

| 80919-74-0 (for the (R)-enantiomer)[3] | |

| Molecular Formula | C₆H₁₁ClO₂[1] |

| Molecular Weight | 150.60 g/mol [1][3] |

| SMILES | CC(C)CC(C(=O)O)Cl[1] |

| InChI | InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[4] |

| InChIKey | CBQBIPRPIHIKPW-UHFFFAOYSA-N[4] |

Table 2: Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. It is important to note that these values are theoretical and await experimental verification.

| Property | Value | Source |

| XLogP3 | 2.1 | [3][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 150.0447573 Da | [3] |

| Monoisotopic Mass | 150.0447573 Da | [3] |

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-2-chloro-4-methyl-n-valeric acid in CDCl₃ shows the following characteristic shifts:

-

10.8 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

4.35 ppm (t, 1H): Methine proton at the chiral center (-CHCl-).

-

1.88 ppm (m, 2H): Methylene protons (-CH₂-).

-

0.96 ppm (d, 6H): Two methyl groups of the isobutyl moiety (-CH(CH₃)₂).

Mass Spectrometry: The mass spectrum of (S)-2-chloro-4-methylvaleric acid shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of this compound are not widely published. However, established methodologies for similar compounds can be adapted.

Synthesis of this compound

A potential synthetic route to this compound is via the α-chlorination of 4-methylpentanoic acid.

Reaction Scheme:

4-methylpentanoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a suitable catalyst, followed by hydrolysis.

General Procedure:

-

Activation of Carboxylic Acid: 4-methylpentanoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent.

-

α-Chlorination: The acyl chloride is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), under appropriate conditions (e.g., with a radical initiator or under UV irradiation) to introduce a chlorine atom at the α-position.

-

Hydrolysis: The resulting 2-chloro-4-methylpentanoyl chloride is carefully hydrolyzed with water to yield this compound.

-

Purification: The final product can be purified by techniques such as distillation under reduced pressure or chromatography.

Determination of Physicochemical Properties

Workflow for Characterization of this compound

Caption: General workflow for the synthesis and characterization of this compound.

Determination of Melting Point:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Determination of Boiling Point:

-

A small amount of the liquid sample is placed in a distillation flask.

-

The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, this is often performed under reduced pressure.

Determination of pKa (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette.

-

The pH of the solution is measured after each addition of the base using a calibrated pH meter.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

Determination of n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

-

The concentration of the acid in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Biological Activity

Information regarding the specific biological activities or signaling pathways of this compound is limited in the current scientific literature. Further research is required to elucidate its pharmacological and toxicological profile.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization. The lack of extensive experimental data highlights the need for further empirical studies to validate the computed properties and to explore the potential applications of this compound in various scientific and industrial domains. The provided methodologies and characterization workflows offer a foundational framework for researchers initiating studies on this molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. (S)-2-Chloro-4-methylvaleric Acid | C6H11ClO2 | CID 12732683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Chloro-4-methylpentanoic acid | C6H11ClO2 | CID 12732682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H11ClO2) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: 2-Chloro-4-methylpentanoic acid (CAS Number: 29671-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpentanoic acid, with the CAS number 29671-29-2, is a halogenated carboxylic acid derivative. Its structure, featuring a chlorine atom at the alpha-position to the carboxyl group and an isobutyl substituent, makes it a potentially valuable building block in organic synthesis and drug discovery. The presence of the chloro- and carboxyl functional groups offers multiple reaction sites for the synthesis of more complex molecules, including amino acids and other bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, predicted spectroscopic data, and safety information, based on available data and established chemical principles.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that much of the publicly available data is computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | [PubChem] |

| Molecular Weight | 150.60 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| Synonyms | 2-chloroisocaproic acid | [ChemScene] |

| CAS Number | 29671-29-2 | [ChemScene] |

| Canonical SMILES | CC(C)CC(C(=O)O)Cl | [PubChem] |

| InChI Key | CBQBIPRPIHIKPW-UHFFFAOYSA-N | [PubChem] |

| Purity (Typical) | ≥98% | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [ChemScene] |

| XLogP3 (Predicted) | 2.1 | [PubChem] |

| Hydrogen Bond Donor Count | 1 | [ChemScene] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem] |

| Rotatable Bond Count | 3 | [ChemScene] |

| Storage Conditions | Sealed in dry, 2-8°C | [ChemScene] |

Synthesis

Proposed Experimental Protocol: Hell-Volhard-Zelinsky Chlorination of 4-Methylpentanoic Acid

This protocol is a generalized procedure based on the known mechanism of the HVZ reaction and should be optimized for safety and yield in a laboratory setting.

Materials:

-

4-Methylpentanoic acid (isocaproic acid)

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser with a gas inlet and outlet

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere, combine 4-methylpentanoic acid with a slight excess of thionyl chloride or a catalytic amount of phosphorus trichloride. Gently reflux the mixture until the evolution of gas (SO₂ or HCl) ceases, indicating the formation of 4-methylpentanoyl chloride.

-

Chlorination: Cool the reaction mixture to room temperature. Slowly bubble chlorine gas through the stirred solution. The reaction may require gentle heating or UV irradiation to initiate. Monitor the reaction progress by techniques such as GC-MS or ¹H NMR to determine the optimal reaction time.

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-cold water. This will hydrolyze the remaining acid chloride to the carboxylic acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following table summarizes the predicted spectral characteristics based on its chemical structure.

| Technique | Predicted Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH).- A triplet for the alpha-proton (-CHCl).- A multiplet for the beta-methylene protons (-CH₂-).- A multiplet for the gamma-methine proton (-CH-).- A doublet for the two diastereotopic methyl protons (-CH(CH₃)₂). |

| ¹³C NMR | - A signal for the carbonyl carbon (-COOH) around 170-180 ppm.- A signal for the alpha-carbon (-CHCl) around 50-60 ppm.- Signals for the beta-methylene, gamma-methine, and methyl carbons in the aliphatic region. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band (approx. 1700-1725 cm⁻¹).- C-H stretching and bending vibrations for the aliphatic chain.- A C-Cl stretching vibration (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 150.- A characteristic isotopic peak at M+2 (m/z 152) with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.- Fragmentation patterns corresponding to the loss of HCl, COOH, and cleavage of the alkyl chain. |

Biological Activity and Potential Applications

There is currently no direct research available on the biological activity or specific applications of this compound. However, a structurally related compound, 2-chloro-4-methylthiobutanoic acid, has been identified as a mutagen. This suggests that this compound should be handled with care and its toxicological properties should be thoroughly investigated.

Given its structure as a functionalized carboxylic acid, potential applications could include:

-

As a synthetic intermediate: For the preparation of novel amino acids, peptides, and other complex organic molecules.

-

In drug discovery: As a fragment or building block for the synthesis of potential therapeutic agents. The chlorine atom can serve as a handle for further functionalization or as a bioisostere for other groups.

Caption: Potential applications of this compound in chemical synthesis and drug discovery.

Safety and Handling

-

Hazard Class: Likely to be corrosive and an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical compound with potential as a versatile intermediate in organic synthesis. While detailed experimental data is currently limited in the public domain, its properties and reactivity can be inferred from established chemical principles. Further research is needed to fully characterize its spectroscopic properties, optimize its synthesis, and explore its potential biological activities and applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a corrosive and irritant substance.

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylpentanoic acid. The information is compiled from a combination of experimental and predicted data sources to offer a valuable resource for researchers in chemistry and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₁ClO₂

-

CAS Number: 29671-29-2

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Chloro-4-methylpentanoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.8 | Singlet | 1H | Carboxylic Acid (-COOH) |

| 4.35 | Triplet | 1H | Chiral center (-CHCl) |

| 1.88 | Multiplet | 1H | Methine (-CH(CH₃)₂) |

| 1.70 - 1.60 | Multiplet | 2H | Methylene (-CH₂-) |

| 0.96 | Doublet | 6H | Methyl (-CH(CH₃)₂) |

Source: Experimental data for the (S)-enantiomer. The spectrum was recorded in CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxylic Acid Carbonyl (C=O) |

| ~60 | Chiral center (-CHCl) |

| ~40 | Methylene (-CH₂) |

| ~25 | Methine (-CH(CH₃)₂) |

| ~22 | Methyl (-CH(CH₃)₂) |

Note: These are predicted chemical shifts based on typical values for similar structures. Experimental verification is recommended.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2960 - 2870 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1470 | Medium | C-H bend (Alkyl) |

| ~1300 | Medium | O-H bend (Carboxylic Acid) |

| 800 - 600 | Medium | C-Cl stretch |

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization)

| Adduct | Predicted m/z |

| [M+H]⁺ | 151.05203 |

| [M+Na]⁺ | 173.03397 |

| [M-H]⁻ | 149.03747 |

| [M+NH₄]⁺ | 168.07857 |

| [M+K]⁺ | 189.00791 |

Source: Predicted data from PubChem.[3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and common adducts.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (S)-2-Chloro-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-2-Chloro-4-methylpentanoic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the proton relationships within the molecule.

Introduction

(S)-2-Chloro-4-methylpentanoic acid is a chiral carboxylic acid derivative. Understanding its molecular structure is crucial for its application in various fields, including organic synthesis and drug development. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. This guide offers a thorough interpretation of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (S)-2-Chloro-4-methylpentanoic acid is characterized by distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for (S)-2-Chloro-4-methylpentanoic acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ha (-COOH) | ~10-12 | broad singlet | 1H | N/A |

| Hb (-CH(Cl)-) | ~4.35 | doublet of doublets (dd) | 1H | J_bc ≈ 4-6, J_bd ≈ 8-10 |

| Hc, Hd (-CH₂-) | ~1.88 | multiplet | 2H | J_cb, J_db, J_ce, J_de |

| He (-CH(CH₃)₂-) | multiplet | ~1.9 | 1H | J_ec, J_ed, J_ef |

| Hf (-CH(CH₃)₂) | ~0.96 | doublet | 6H | J_fe ≈ 6-7 |

Note: The chemical shift of the carboxylic acid proton (Ha) can be highly variable and concentration-dependent. The coupling constants for the methylene (Hc, Hd) and methine (He) protons are complex due to diastereotopicity and will appear as a multiplet. The provided J-values for Hb are estimations based on typical vicinal coupling constants in similar acyclic systems.

Experimental Protocol

This section details a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of (S)-2-Chloro-4-methylpentanoic acid.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (S)-2-Chloro-4-methylpentanoic acid.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent and serves as the internal standard (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to the entire spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each signal.

Structural Elucidation and Signal Assignment

The structure of (S)-2-Chloro-4-methylpentanoic acid with proton assignments is shown below:

-

Ha (-COOH): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Hb (-CH(Cl)-): The methine proton alpha to the chlorine atom and the carbonyl group is significantly deshielded and appears around 4.35 ppm. It is coupled to the two diastereotopic protons of the adjacent methylene group (Hc and Hd), resulting in a doublet of doublets.

-

Hc, Hd (-CH₂-): These methylene protons are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will couple with each other (geminal coupling) and with the neighboring methine protons (Hb and He), leading to a complex multiplet around 1.88 ppm.

-

He (-CH(CH₃)₂-): This methine proton is coupled to the two diastereotopic methylene protons (Hc and Hd) and the six equivalent methyl protons (Hf), resulting in a multiplet around 1.9 ppm.

-

Hf (-CH(CH₃)₂): The six protons of the two methyl groups are equivalent and are coupled to the methine proton (He), giving rise to a doublet around 0.96 ppm.

Visualization of Proton Connectivity

The following diagram, generated using Graphviz, illustrates the spin-spin coupling relationships between the protons in (S)-2-Chloro-4-methylpentanoic acid.

Stereoisomers of 2-Chloro-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpentanoic acid, a halogenated derivative of valeric acid, possesses a chiral center at the C-2 position, giving rise to two stereoisomers: (R)-2-Chloro-4-methylpentanoic acid and (S)-2-Chloro-4-methylpentanoic acid. The distinct spatial arrangement of the substituents around this stereocenter can lead to significant differences in their biological activity, making the synthesis, separation, and characterization of the individual enantiomers a critical aspect of research and development in fields such as medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the synthesis, separation, and properties of these stereoisomers, along with detailed experimental protocols.

Physicochemical Properties

While specific experimentally determined physical properties for the individual enantiomers of this compound are not extensively reported in publicly available literature, computational data from sources like PubChem provide valuable estimates.

| Property | (R)-2-Chloro-4-methylpentanoic acid (Computed) | (S)-2-Chloro-4-methylpentanoic acid (Computed) | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | 150.60 g/mol | [1][2] |

| XLogP3 | 2.1 | 2.1 | [1][2] |

| Hydrogen Bond Donor Count | 1 | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1][2] |

| Rotatable Bond Count | 3 | 3 | [1][2] |

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound can be approached through two primary strategies: enantioselective synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Enantioselective Synthesis of (S)-2-Chloro-4-methylpentanoic acid from L-Leucine

A plausible and efficient method for the enantioselective synthesis of (S)-2-Chloro-4-methylpentanoic acid is through the diazotization of the corresponding α-amino acid, L-leucine, which possesses the desired (S)-stereochemistry. This method allows for the retention of the stereocenter.

Materials:

-

L-Leucine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve L-leucine in 5 M HCl.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at the same temperature for 2 hours, then allow the mixture to warm to room temperature and stir overnight.

-

Extract the reaction mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude (S)-2-Chloro-4-methylpentanoic acid.

-

Purify the product by vacuum distillation or column chromatography.

Caption: Enantioselective synthesis of the (S)-enantiomer.

Synthesis of Racemic this compound

A racemic mixture of this compound can be synthesized from 4-methylpentanoic acid via α-halogenation, for example, using the Hell-Volhard-Zelinskii reaction.

Materials:

-

4-Methylpentanoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, reflux a mixture of 4-methylpentanoic acid and a catalytic amount of PCl₃ or an excess of SOCl₂ to form the acid chloride.

-

Distill the resulting 4-methylpentanoyl chloride to purify.

-

In a separate flask, dissolve the purified acid chloride in CCl₄.

-

Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under a light source to initiate radical chlorination at the α-position.

-

Monitor the reaction by GC or TLC.

-

Once the reaction is complete, cool the mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium bicarbonate solution to remove any remaining acid.

-

Carefully hydrolyze the resulting 2-chloro-4-methylpentanoyl chloride by adding it to water.

-

Extract the aqueous solution with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield racemic this compound.

Caption: Synthesis of the racemic mixture.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol

Materials:

-

Racemic this compound

-

Chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

-

Solvent (e.g., ethanol, methanol, or acetone)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the racemic this compound in a suitable solvent.

-

Add an equimolar amount of the chiral amine resolving agent.

-

Heat the solution to dissolve the components completely, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. The less soluble diastereomer will crystallize out first.

-

The enantiomeric purity of the crystallized salt can be improved by recrystallization.

-

To recover the enantiomerically enriched carboxylic acid, treat the diastereomeric salt with an aqueous acid solution (e.g., 1M HCl).

-

Extract the liberated carboxylic acid with diethyl ether.

-

Dry the organic layer, and remove the solvent to obtain the resolved enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Caption: Chiral resolution workflow.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of the synthesized compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-2-Chloro-4-methyl-N-valeric acid (a very similar compound) in CDCl₃ shows the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | singlet | 1H | Carboxylic acid proton (-COOH) |

| ~4.35 | triplet | 1H | Proton at C-2 (-CHCl-) |

| ~1.88 | multiplet | 2H | Protons at C-3 (-CH₂-) |

| ~0.96 | doublet | 6H | Methyl protons of the isopropyl group (-CH(CH₃)₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Biological Activity

While there is limited information on the specific biological activity of the stereoisomers of this compound, a related compound, 2-chloro-4-methylthiobutanoic acid, has been identified as a mutagen.[3] This suggests that the halogenated pentanoic acid scaffold may possess biological activity worth investigating. The differential interaction of the (R) and (S) enantiomers with biological targets such as enzymes and receptors is a key area for future research.

Conclusion

This technical guide has outlined the key aspects of the stereoisomers of this compound, providing a foundation for their synthesis, separation, and characterization. The detailed protocols, based on established chemical principles, offer a practical starting point for researchers. Further investigation into the specific biological activities of the individual enantiomers is warranted and could lead to the development of novel therapeutic agents or valuable research tools.

References

- 1. (R)-2-Chloro-4-methylpentanoic acid | C6H11ClO2 | CID 12732682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Chloro-4-methylvaleric Acid | C6H11ClO2 | CID 12732683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-4-methylpentanoic Acid as a Chiral Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental cornerstones in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, 2-Chloro-4-methylpentanoic acid, a halogenated derivative of the amino acid L-leucine, has emerged as a versatile and valuable synthon. Its strategic placement of a chlorine atom at the chiral center, with a defined stereochemistry, offers a reactive handle for a variety of synthetic transformations, making it a key intermediate in the construction of high-value therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a chiral building block, with a focus on its role in the development of renin inhibitors for the treatment of hypertension.

Physicochemical Properties and Stereoisomers

This compound (C₆H₁₁ClO₂) is a chiral carboxylic acid. The presence of a stereocenter at the C2 position gives rise to two enantiomers: (S)-2-Chloro-4-methylpentanoic acid and (R)-2-Chloro-4-methylpentanoic acid. The physical and chemical properties of these enantiomers are critical for their application in asymmetric synthesis.

| Property | (S)-2-Chloro-4-methylpentanoic acid | (R)-2-Chloro-4-methylpentanoic acid | Racemic this compound |

| Molecular Formula | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol | 150.60 g/mol | 150.60 g/mol |

| CAS Number | 28659-81-6 | 80919-74-0 | 29671-29-2 |

| Appearance | Colorless to light yellow liquid or solid | Colorless to light yellow liquid or solid | Colorless to light yellow liquid or solid |

| Boiling Point | Not readily available | Not readily available | Not readily available |

| Melting Point | Not readily available | Not readily available | Not readily available |

| Specific Rotation [α]D | Varies with solvent and temperature | Varies with solvent and temperature | 0° |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is crucial for its use as a chiral building block. Two primary strategies are employed: direct enantioselective synthesis and the resolution of a racemic mixture.

Stereospecific Synthesis from L-Leucine

A common and efficient method for the synthesis of (S)-2-Chloro-4-methylpentanoic acid involves the stereospecific diazotization of L-leucine. This reaction proceeds with retention of configuration at the alpha-carbon.

Experimental Protocol: Synthesis of (S)-2-Chloro-4-methylpentanoic acid from L-Leucine

-

Reaction Setup: To a cooled (0-5 °C) solution of L-leucine (1.0 eq) in concentrated hydrochloric acid (approx. 3 M), a solution of sodium nitrite (1.1 eq) in water is added dropwise with vigorous stirring. The temperature is maintained below 5 °C throughout the addition.

-

Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring the evolution of nitrogen gas.

-

Work-up: After completion, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude (S)-2-Chloro-4-methylpentanoic acid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Technical Guide: Biological Activity of Substituted Methylpentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activity of derivatives based on a substituted methylpentanoic acid scaffold. While direct comprehensive studies on the biological activities of 2-chloro-4-methylpentanoic acid derivatives are not extensively available in publicly accessible literature, this document details the synthesis and antibacterial properties of structurally related (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. This class of compounds serves as a significant case study, demonstrating the potential of methylpentanoic acid derivatives as a basis for developing novel therapeutic agents. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives

The synthesis of the target compounds was achieved through a multi-step process, as described in the literature. The general synthetic route is outlined below.

General Synthetic Pathway

The synthesis involves the Knoevenagel condensation of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid with various substituted 5-phenylfuran-2-carbaldehydes.

Experimental Protocols

This intermediate was prepared from L-leucine according to a previously reported procedure.[1]

These intermediates were synthesized from substituted anilines via the Meerwein arylation reaction, following a known procedure.[1]

A mixture of a 5-(substituted-phenyl)furan-2-carbaldehyde (2.2 mmol), (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (2.0 mmol), 10 drops of piperidine, and 10 drops of glacial acetic acid in 15 mL of ethanol was refluxed for 4 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane/methanol = 100:1) to afford the final product as a yellow solid.[1]

Biological Activity: Antibacterial Evaluation

The synthesized derivatives of 4-methylpentanoic acid were evaluated for their in-vitro antibacterial activity against several Gram-positive bacterial strains, including multidrug-resistant clinical isolates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentrations (MIC) of the synthesized compounds were determined using a standard broth microdilution method. The specific details of the protocol, including the bacterial strains used, culture conditions, and determination of MIC values, are as described in the cited literature.[1]

Quantitative Data: Antibacterial Activity

The antibacterial activities of the synthesized compounds are summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | R | S. aureus KCTC 503 | S. aureus KCTC 209 | MRSA 511 | MRSA 513 | QRSA 516 | QRSA 518 |

| 4a | 4-F | 4 | 8 | 4 | 8 | 4 | 4 |

| 4b | 4-Cl | 4 | 16 | 4 | 4 | 4 | 4 |

| 4c | 4-Br | 4 | 32 | 2 | 2 | 2 | 2 |

| 4d | 4-CH₃ | 4 | 64 | 2 | 2 | 2 | 2 |

| 4e | 4-OCH₃ | 4 | 16 | 2 | 2 | 2 | 2 |

| 4f | 4-NO₂ | 4 | 8 | 2 | 2 | 2 | 2 |

| 4g | 3-Cl | 4 | 8 | 4 | 4 | 4 | 4 |

| 4h | 2,4-diCl | 4 | 16 | 4 | 4 | 4 | 4 |

| I | - | 2 | 4 | 2 | 2 | 2 | 2 |

Data extracted from Song et al., 2015.[1] "I" represents the lead compound.

Structure-Activity Relationship (SAR) Discussion

The results indicate that all synthesized compounds exhibited good antibacterial activity against several Gram-positive bacteria, with MIC values ranging from 2 to 4 µg/mL against some strains.[1] Notably, compounds 4c , 4d , 4e , and 4f were the most potent, displaying MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains.[1] This suggests that the nature of the substituent on the phenyl ring plays a crucial role in the antibacterial activity of these derivatives.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by these compounds have not been elucidated, the general workflow for their synthesis and biological evaluation provides a logical framework for their investigation.

Conclusion

The derivatives of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid demonstrate significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria.[1] The presented data underscores the importance of the substituted methylpentanoic acid scaffold as a promising starting point for the development of new therapeutics. Further research is warranted to explore the full potential of this and related chemical series, including the investigation of their mechanism of action, in vivo efficacy, and safety profiles. While direct data on this compound derivatives remains limited, the findings on these analogous structures provide a strong rationale for their synthesis and evaluation.

References

In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-methylpentanoic acid. The information is compiled to ensure the safety of laboratory personnel and the proper management of this chemical throughout its lifecycle, from acquisition to disposal.

Chemical Identification and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1][2] |

| Molecular Weight | 150.60 g/mol | PubChem[1][2] |

| CAS Number | 29671-29-2 | ChemScene[2] |

| Synonyms | 2-chloroisocaproic acid | ChemScene[2] |

| XLogP3 | 2.1 | PubChem[1] |

Hazard Identification and Classification

Based on available data, this compound is classified as a skin and eye irritant.

GHS Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for safe handling.

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[4] |

Toxicological Information

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory irritation. |

| Skin Contact | Causes skin irritation, redness, and pain. |

| Eye Contact | Causes serious eye irritation, which may lead to damage if not treated promptly. |

| Ingestion | May cause irritation of the gastrointestinal tract. |

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for this compound are not published, the following general procedures for handling corrosive and halogenated organic acids should be strictly followed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent contact and inhalation.

| Body Part | Equipment | Rationale |

| Eyes/Face | Chemical splash goggles and a full-face shield.[6] | Protects against splashes of corrosive liquid which can cause severe eye damage. A face shield offers a broader area of protection for the entire face.[6] |

| Hands | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton®). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. | Halogenated hydrocarbons and strong acids can degrade nitrile gloves quickly.[6] |

| Body | A lab coat, worn fully buttoned. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. | Provides a barrier against accidental spills. |

| Feet | Closed-toe shoes. | Protects feet from spills. |

Engineering Controls

-

Fume Hood: All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.

Handling Procedures

-

Preparation: Before starting any work, ensure that all necessary PPE is worn correctly and that a safety shower and eyewash station are readily accessible.

-

Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids to avoid direct contact. Work in a fume hood.

-

Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.

-

Cleaning: After handling, wash hands thoroughly with soap and water. Clean the work area to remove any residual contamination.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Keep the container tightly closed.

-

Store in a secondary container to contain any potential leaks.

-

Label the container clearly with the chemical name and all relevant hazard warnings.

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[8] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7] |

Accidental Release Measures

Small Spills (in a fume hood)

-

Ensure proper PPE is worn.

-

Contain the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Large Spills (or spills outside a fume hood)

-

Evacuate the area immediately.

-

Alert others in the vicinity and your institution's emergency response team.

-

Do not attempt to clean up the spill yourself.

Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not mix with non-halogenated organic waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. (R)-2-Chloro-4-methylpentanoic acid | C6H11ClO2 | CID 12732682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. carlroth.com [carlroth.com]

- 4. (S)-2-Chloro-4-methylvaleric Acid | 28659-81-6 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chem-space.com [chem-space.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sds.betco.com [sds.betco.com]

Navigating the Conformational Landscape: A Technical Guide to the Thermodynamic Stability of 2-Chloro-4-methylpentanoic Acid Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of the conformers of 2-Chloro-4-methylpentanoic acid. In the absence of specific literature for this molecule, this document outlines a robust, hypothetical framework based on established practices in conformational analysis. It details both computational and experimental approaches, offering protocols for in-silico modeling and spectroscopic analysis. Furthermore, this guide presents hypothetical quantitative data to illustrate the expected outcomes of such studies and employs visualizations to clarify the relationships between different conformational states. This document is intended to serve as a practical resource for researchers investigating the physicochemical properties of halogenated carboxylic acids and their implications in fields such as drug design and materials science.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, rotation around single bonds gives rise to multiple, interconverting spatial arrangements known as conformers. The relative population of these conformers at equilibrium is determined by their thermodynamic stability. A thorough understanding of the conformational landscape is therefore crucial for predicting molecular behavior, including reactivity, intermolecular interactions, and biological activity.

This compound, a chiral haloalkanoic acid, presents an interesting case for conformational analysis due to the presence of bulky and electronegative substituents. The interplay of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding, dictates the preference for certain conformations. This guide will explore the theoretical basis for these interactions and provide a roadmap for their experimental and computational investigation.

Theoretical Background: Factors Influencing Conformer Stability

The thermodynamic stability of a conformer is inversely related to its potential energy.[1] Several key factors contribute to the overall energy of a given conformation:

-

Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where bonds are aligned, are energetically unfavorable compared to staggered conformations.[2]

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In this compound, steric strain between the chlorine atom, the isobutyl group, and the carboxylic acid group will be a major determinant of conformational preference.[2]

-

Angle Strain: This occurs when bond angles deviate from their ideal values (e.g., 109.5° for sp³ hybridized carbons). While less significant for acyclic molecules, significant steric hindrance can cause some bond angle distortion.

-

Intramolecular Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The formation of an intramolecular hydrogen bond between the carboxylic proton and the chlorine atom or the carbonyl oxygen can significantly stabilize certain conformers.

Computational Analysis of Conformers

Computational chemistry provides a powerful toolkit for exploring the conformational space of a molecule and predicting the relative stabilities of its conformers.[3][4]

Hypothetical Experimental Protocol: Computational Modeling

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using a molecular builder.

-

Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries. This can be achieved through systematic rotation of all rotatable bonds.

-

-

Quantum Mechanical Geometry Optimization:

-

Each of the low-energy conformers identified in the initial search should be subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice for such calculations.

-

The optimization process will locate the nearest local minimum on the potential energy surface for each starting geometry.

-

-

Frequency Calculations:

-

Perform frequency calculations on each optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating the Gibbs free energy.

-

-

Relative Energy Calculation:

-

The relative Gibbs free energy (ΔG) of each conformer can be calculated with respect to the most stable conformer (global minimum). The population of each conformer at a given temperature can then be determined using the Boltzmann distribution equation.

-

Hypothetical Quantitative Data

The following table summarizes hypothetical data that could be obtained from a computational study of the most stable conformers of (2R)-2-Chloro-4-methylpentanoic acid. The conformers are defined by the dihedral angles around the C2-C3 and C3-C4 bonds.

| Conformer | Dihedral Angle (Cl-C2-C3-C4) (°) | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | -65 | 175 | 0.00 | 75.3 |

| B | 178 | 60 | 1.25 | 12.1 |

| C | 68 | -170 | 1.80 | 5.5 |

| D | -175 | -65 | 2.50 | 2.1 |

Experimental Determination of Conformer Stability

While computational methods are predictive, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying conformational equilibria in solution.[5][6]

Hypothetical Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is important as it can influence the conformational equilibrium.

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation.

-

By measuring the ³J values for the protons on C2 and C3, and C3 and C4, it is possible to deduce the predominant dihedral angles and thus the major conformers in solution.

-

-

¹³C NMR Spectroscopy:

-

Variable Temperature NMR:

-

Acquire NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium (ΔH° and ΔS°). At very low temperatures, it may be possible to "freeze out" individual conformers and observe them as distinct species.

-

Visualization of Conformational Relationships

Diagrams are essential for visualizing the relationships between different conformers and the energy barriers that separate them.

Conformational Interconversion Pathway

The following diagram illustrates the hypothetical interconversion between the most stable conformers of this compound, with the nodes representing the conformers and the edges representing the rotational energy barriers.

Caption: Hypothetical energy landscape for this compound conformers.

Experimental and Computational Workflow

This diagram outlines the logical flow of the combined computational and experimental approach to determining conformer stability.

Caption: Integrated workflow for conformational analysis.

Conclusion

This technical guide has presented a hypothetical yet comprehensive framework for investigating the thermodynamic stability of this compound conformers. By integrating computational modeling with experimental NMR spectroscopy, a detailed understanding of the conformational landscape of this and similar molecules can be achieved. The principles and protocols outlined herein provide a solid foundation for researchers to explore the structure-property relationships of flexible organic molecules, which is of paramount importance in drug discovery, materials science, and fundamental chemical research. While the data presented is illustrative, the methodologies described are robust and widely applicable. Future experimental and computational studies are encouraged to provide specific data for this compound and further validate the general principles of conformational analysis.

References

- 1. Conformational Analysis - Factors affecting the stability of conformers | Organic Chemistry Tutorial [curlyarrows.com]

- 2. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. ojs.ifes.edu.br [ojs.ifes.edu.br]

- 4. baranlab.org [baranlab.org]

- 5. Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auremn.org.br [auremn.org.br]

- 7. myneni.princeton.edu [myneni.princeton.edu]

Solubility of 2-Chloro-4-methylpentanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methylpentanoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various analytical procedures. This document compiles available data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concept: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1] this compound, possessing both a polar carboxylic acid group and a nonpolar alkyl chain with a chlorine substituent, exhibits a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding, a strong intermolecular force, which influences its solubility in protic and polar aprotic solvents.[2] Conversely, the alkyl portion of the molecule contributes to its solubility in nonpolar solvents.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the polar carboxylic acid group through dipole-dipole interactions. |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The nonpolar alkyl chain of the solute will interact favorably with nonpolar solvents through London dispersion forces. However, the polar carboxylic acid group will be less solvated, potentially limiting overall solubility. |

| Ethers | Diethyl ether, THF | Moderate to High | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton, and their alkyl groups can interact with the nonpolar part of the solute. Carboxylic acids are generally soluble in diethyl ether.[2] |

| Chlorinated | Dichloromethane | Moderate to High | The presence of a chlorine atom in both the solute and solvent can lead to favorable dipole-dipole interactions. The overall polarity of dichloromethane allows it to solvate both the polar and nonpolar regions of the molecule to some extent. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.[4]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC, GC, or titration apparatus)

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilution: Dilute the collected sample to a known volume with the same organic solvent to bring the concentration within the working range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or titration) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes: Asymmetric Synthesis Utilizing 2-Chloro-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and hypothetical protocols for the use of 2-Chloro-4-methylpentanoic acid in asymmetric synthesis. The primary focus is on the diastereoselective nucleophilic substitution of the chloride, facilitated by a covalently bound chiral auxiliary. This approach allows for the stereocontrolled introduction of a variety of functionalities at the C-2 position, yielding enantiomerically enriched building blocks valuable in medicinal chemistry and drug development.

Introduction

This compound is a versatile starting material for the synthesis of chiral compounds. The presence of a chlorine atom at the alpha position to the carboxylic acid allows for nucleophilic substitution reactions. By employing a chiral auxiliary, the stereochemical outcome of this substitution can be effectively controlled. This document outlines a general workflow for such a transformation, using a chiral oxazolidinone as a representative auxiliary. The described methodology is based on well-established principles of asymmetric synthesis.

General Workflow

The overall strategy involves a three-step sequence:

-

Amide Formation: Coupling of this compound with a chiral auxiliary, such as a valine-derived oxazolidinone.

-

Diastereoselective Nucleophilic Substitution: Reaction of the resulting N-acyl oxazolidinone with a nucleophile. The steric hindrance provided by the chiral auxiliary directs the incoming nucleophile to one face of the molecule, leading to a high diastereomeric excess.

-

Auxiliary Cleavage: Removal of the chiral auxiliary under mild conditions to yield the desired enantiomerically enriched product, with the auxiliary being recoverable for reuse.

Caption: General workflow for the asymmetric synthesis.

Data Presentation